molecular formula C25H18I3NO3 B11088030 (4Z)-4-[3,5-diiodo-4-(2-phenylethoxy)benzylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[3,5-diiodo-4-(2-phenylethoxy)benzylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11088030
M. Wt: 761.1 g/mol
InChI Key: SBPDXZYBLBRUJC-XKZIYDEJSA-N
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Description

4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the phenethyloxy and iodophenyl intermediates, followed by their condensation to form the final oxazole compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HYDROXY-3-IODO-PHENOXY)-3,5-DIIODO-PHENYL-ACETIC ACID: Shares structural similarities but differs in functional groups and overall activity.

    3,5-DIIODO-4-METHOXYPYRIDINE: Another iodine-containing compound with distinct chemical properties.

Uniqueness

4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is unique due to its specific arrangement of iodine atoms and the presence of an oxazole ring, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 4-{(Z)-1-[3,5-DIIODO-4-(PHENETHYLOXY)PHENYL]METHYLIDENE}-2-(3-IODO-4-METHYLPHENYL)-1,3-OXAZOL-5-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H18I3NO3

Molecular Weight

761.1 g/mol

IUPAC Name

(4Z)-4-[[3,5-diiodo-4-(2-phenylethoxy)phenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C25H18I3NO3/c1-15-7-8-18(14-19(15)26)24-29-22(25(30)32-24)13-17-11-20(27)23(21(28)12-17)31-10-9-16-5-3-2-4-6-16/h2-8,11-14H,9-10H2,1H3/b22-13-

InChI Key

SBPDXZYBLBRUJC-XKZIYDEJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC(=C(C(=C3)I)OCCC4=CC=CC=C4)I)/C(=O)O2)I

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC(=C(C(=C3)I)OCCC4=CC=CC=C4)I)C(=O)O2)I

Origin of Product

United States

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